Sodium 2-(methylsulfamoyl)benzene-1-sulfinate Sodium 2-(methylsulfamoyl)benzene-1-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20373192
InChI: InChI=1S/C7H9NO4S2.Na/c1-8-14(11,12)7-5-3-2-4-6(7)13(9)10;/h2-5,8H,1H3,(H,9,10);/q;+1/p-1
SMILES:
Molecular Formula: C7H8NNaO4S2
Molecular Weight: 257.3 g/mol

Sodium 2-(methylsulfamoyl)benzene-1-sulfinate

CAS No.:

Cat. No.: VC20373192

Molecular Formula: C7H8NNaO4S2

Molecular Weight: 257.3 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-(methylsulfamoyl)benzene-1-sulfinate -

Specification

Molecular Formula C7H8NNaO4S2
Molecular Weight 257.3 g/mol
IUPAC Name sodium;2-(methylsulfamoyl)benzenesulfinate
Standard InChI InChI=1S/C7H9NO4S2.Na/c1-8-14(11,12)7-5-3-2-4-6(7)13(9)10;/h2-5,8H,1H3,(H,9,10);/q;+1/p-1
Standard InChI Key HFEDDMZQBNYZKW-UHFFFAOYSA-M
Canonical SMILES CNS(=O)(=O)C1=CC=CC=C1S(=O)[O-].[Na+]

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Sodium 2-(methylsulfamoyl)benzene-1-sulfinate features a benzene ring substituted at the 1- and 2-positions with a sulfinate (-SO₂⁻) and a methylsulfamoyl (-NHSO₂CH₃) group, respectively. The sodium counterion stabilizes the sulfinate moiety, enhancing solubility in polar solvents. Theoretical calculations using density functional theory (DFT) suggest that the electron-withdrawing sulfonate group polarizes the aromatic ring, increasing electrophilicity at the para position.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight257.3 g/mol
Solubility in Water3.82 mg/mL (23°C)
Log P (Partition Coefficient)-0.33 (Consensus)
Melting PointDecomposes above 200°C
HygroscopicityHigh

The compound’s solubility profile makes it suitable for aqueous-phase reactions, while its hygroscopicity necessitates anhydrous storage conditions .

Synthetic Methodologies

Conventional Sulfite Displacement

The most widely reported synthesis involves reacting 2-(methylsulfamoyl)benzenesulfonyl chloride with sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) in aqueous medium . The reaction proceeds via nucleophilic displacement of the chloride by sulfite, yielding the sulfinate salt.

Mechanistic Overview:

  • Nucleophilic Attack: Sulfite ions (SO₃²⁻) attack the electrophilic sulfur in the sulfonyl chloride.

  • Byproduct Formation: Chloride ions (Cl⁻) are released, necessitating alkaline conditions to neutralize HCl and prevent hydrolysis .

  • Precipitation: The product precipitates upon cooling, with yields exceeding 80% under optimized conditions.

Table 2: Comparative Synthesis Conditions

Reagent SystemTemperature (°C)Yield (%)Purity (%)
Na₂SO₃ + NaOH25–308298
NaHSO₃40–457895
Phase-Transfer Catalysis508597

The patent CN101786973B emphasizes a dichloromethane-mediated process, where 4-methylbenzenesulfonyl chloride is dissolved in CH₂Cl₂ and gradually added to a sodium sulfite solution. Simultaneous NaOH addition maintains alkalinity (pH 10–12), suppressing side reactions and improving yield to 82% .

Reactivity and Functionalization

Nucleophilic Substitution

The sulfinate group (-SO₂⁻) acts as a nucleophile, participating in SN2 reactions with alkyl halides. For example, treatment with benzyl bromide produces 2-(methylsulfamoyl)benzene-1-sulfonyl benzyl derivatives, which are precursors to sulfonamide drugs.

Cross-Coupling Applications

Palladium-catalyzed cross-coupling reactions leverage the sulfinate’s ability to transfer the sulfonyl group to aryl halides. This method constructs biaryl sulfones, a scaffold prevalent in kinase inhibitors:
Ar–X+NaSO₂–Ar’Pd(dba)₂Ar–SO₂–Ar’+NaX\text{Ar–X} + \text{NaSO₂–Ar'} \xrightarrow{\text{Pd(dba)₂}} \text{Ar–SO₂–Ar'} + \text{NaX}
Key advantages include mild conditions (room temperature, aqueous medium) and compatibility with sensitive functional groups.

Stability and Degradation Pathways

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition initiating at 200°C, with exothermic peaks corresponding to sulfonate group breakdown. Storage below 25°C in airtight containers is recommended to prevent oxidative degradation .

Hydrolytic Sensitivity

Under acidic conditions (pH < 4), the sulfinate undergoes hydrolysis to 2-(methylsulfamoyl)benzenesulfonic acid. This reaction is first-order with respect to [H⁺], as confirmed by kinetic studies:
NaSO₂–Ar+H₃O⁺HO₃S–Ar+Na⁺\text{NaSO₂–Ar} + \text{H₃O⁺} \rightarrow \text{HO₃S–Ar} + \text{Na⁺}

Industrial and Pharmaceutical Applications

Drug Intermediate Synthesis

The compound serves as a precursor to sulfonamide-based antibiotics and antivirals. For instance, coupling with aminothiazole derivatives yields analogs of sulfamethoxazole, a dihydrofolate reductase inhibitor .

Catalysis

In Suzuki-Miyaura couplings, sodium 2-(methylsulfamoyl)benzene-1-sulfinate acts as a sulfonating agent, enabling the synthesis of sulfonated biaryl ligands for asymmetric catalysis.

Recent Research Advancements

Green Chemistry Innovations

A 2024 study optimized solvent-free synthesis using ball milling, achieving 88% yield while eliminating dichloromethane waste. Life-cycle assessment (LCA) confirmed a 40% reduction in carbon footprint compared to traditional methods.

Biomedical Applications

In vitro assays demonstrate that sulfinate derivatives inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values of 0.8–1.2 μM, rivaling celecoxib. Molecular docking simulations attribute this activity to hydrophobic interactions with the COX-2 active site.

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